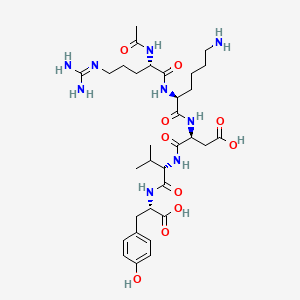

Acetyl Pentapeptide-1

Número de catálogo:

B3026138

Peso molecular:

721.8 g/mol

Clave InChI:

JGWAYIPLKPVOJZ-LENLALOCSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

Acetyl pentapeptide-1 is a pentapeptide that decreases IL-8 secretion in human keratinocytes when used in combination with acetyl hexapeptide-36 and acetyl hexapeptide-38.1 Formulations containing this compound have been used to decrease skin irritation caused by cleansing and as moisturizing agents in cosmetic applications.>

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWAYIPLKPVOJZ-LENLALOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51N9O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetyl Pentapeptide-1: An In-Depth Technical Guide on its Mechanism of Action in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1, a synthetic peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a biomimetic of thymopoietin, a hormone of the thymus gland. This pentapeptide has garnered significant interest in dermatology and cosmetic science for its purported effects on skin health and regeneration. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in keratinocytes, the primary cells of the epidermis. The guide synthesizes available data on its dual role in immunomodulation and epidermal regeneration, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways to offer a thorough resource for research and development professionals.

Introduction

This compound, also known by its INCI name Acetyl sh-Pentapeptide-1 and the trade name Thymulen®4, is an acetylated derivative of a fragment of the thymic hormone thymopoietin.[1][2] Acetylation enhances its stability and skin penetration. Its mechanism of action in keratinocytes appears to be multifaceted, primarily revolving around two key pathways: an immunomodulatory pathway involving the suppression of pro-inflammatory cytokines, and a regenerative pathway that promotes keratinocyte proliferation and differentiation.[1][2][3]

Immunomodulatory Mechanism of Action

This compound exhibits anti-inflammatory properties by modulating the secretion of cytokines from keratinocytes in response to irritants. The primary mechanism identified is the suppression of Interleukin-8 (IL-8), a key chemokine involved in inflammatory responses and neutrophil recruitment.[1][3][4]

Signaling Pathway

The proposed signaling pathway for the immunomodulatory action of this compound in keratinocytes involves the downregulation of pro-inflammatory signals. By reducing the secretion of IL-8, this compound can indirectly lead to a decrease in the activity of matrix metalloproteinases (MMPs), such as MMP-9.[1][3] MMP-9 is responsible for the degradation of type IV collagen, a critical component of the basement membrane that anchors the epidermis to the dermis.[1][3] By mitigating this inflammatory cascade, this compound helps to preserve the structural integrity of the dermal-epidermal junction.

Quantitative Data

While several sources claim that this compound reduces IL-8 secretion, specific quantitative data from peer-reviewed studies remains limited. However, a patent for a composition containing this compound describes a methodology for assessing its anti-irritation activity by measuring IL-8 levels in human dermal keratinocytes.[5]

Experimental Protocol: IL-8 Assay for Anti-Irritation Activity

This protocol is adapted from the methodology described in patent US20160000858A1.[5]

-

Cell Culture: Human dermal keratinocytes are cultured to confluence in appropriate media.

-

Treatment:

-

Control A: Keratinocytes are left untreated to establish a baseline for IL-8 secretion.

-

Control B (Irritant): IL-8 secretion is induced by treating the keratinocytes with a surfactant mixture (e.g., sodium laureth sulfate (B86663) and polyquaternium-10).

-

Test Sample: Keratinocytes are co-treated with the surfactant mixture and the test composition containing this compound.

-

-

Incubation: The treated cells are incubated for a specified period to allow for cytokine secretion.

-

Supernatant Collection: The cell culture supernatant is collected from each well.

-

IL-8 Quantification: The concentration of IL-8 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IL-8.

-

Analysis: The reduction in IL-8 secretion in the test sample is compared to that of the irritant control (Control B).

Regenerative Mechanism of Action

This compound is also reported to have a regenerative effect on the epidermis by stimulating the proliferation and differentiation of keratinocytes. This action is linked to the induction of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[2]

Signaling Pathway

The proposed regenerative pathway suggests that this compound stimulates keratinocytes to secrete GM-CSF. GM-CSF, in turn, acts as a growth factor, promoting the multiplication and differentiation of keratinocytes. This leads to a strengthened epidermis and enhanced synthesis of key structural proteins like keratin (B1170402) and keratohyalin.

References

- 1. alfaspa.ua [alfaspa.ua]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic epidermal pentapeptide and related growth regulatory peptides inhibit proliferation and enhance differentiation in primary and regenerating cultures of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive peptides from broccoli stems strongly enhance regenerative keratinocytes by stimulating controlled proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl Pentapeptide-1: A Technical Guide to its Role in the Downregulation of Interleukin-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1, a synthetic biomimetic peptide, is emerging as a significant modulator of inflammatory responses within the skin. This technical guide delineates the proposed mechanism by which this compound downregulates the pro-inflammatory cytokine Interleukin-8 (IL-8). By acting as an agonist for the Melanocortin 1 Receptor (MC1R), this compound is hypothesized to initiate a signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) and Protein Kinase A (PKA). This cascade ultimately leads to the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of IL-8 gene expression. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigation, and illustrative quantitative data, offering a foundational resource for research and development in the fields of dermatology and inflammatory disease therapeutics.

Introduction

Interleukin-8 (IL-8), a member of the CXC chemokine family, is a potent chemoattractant and activator of neutrophils and other granulocytes. Its expression is a hallmark of acute inflammation and is implicated in a variety of inflammatory skin conditions. The regulation of IL-8 production is a critical target for therapeutic intervention. This compound, with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a synthetic peptide designed to mimic the action of the endogenous anti-inflammatory peptide, alpha-melanocyte-stimulating hormone (α-MSH). This guide explores the molecular mechanisms underpinning the anti-inflammatory effects of this compound, with a specific focus on its role in the suppression of IL-8.

Proposed Mechanism of Action: MC1R-Mediated Inhibition of NF-κB

The anti-inflammatory action of this compound is proposed to be mediated through its function as an agonist of the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor expressed on the surface of various cell types, including keratinocytes and melanocytes. Activation of MC1R by its natural ligand, α-MSH, is known to initiate a signaling cascade that leads to the downregulation of inflammatory responses. It is hypothesized that this compound follows this established pathway.

The binding of this compound to MC1R is thought to activate the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that can interfere with the NF-κB signaling pathway. One proposed mechanism for this interference is the competition of pCREB for limited co-activators, such as CREB-binding protein (CBP)/p300, which are also required for NF-κB-mediated transcription. Additionally, PKA can directly phosphorylate and inhibit components of the NF-κB pathway, such as IκB kinase (IKK), preventing the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of the active NF-κB p50/p65 dimer.

The transcription of the IL-8 gene is heavily dependent on the binding of the NF-κB p65 subunit to the κB site in its promoter region. By inhibiting the activation and nuclear translocation of NF-κB, this compound effectively suppresses the transcription of the IL-8 gene, leading to a reduction in the secretion of this pro-inflammatory cytokine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1, a synthetic peptide with the primary amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, has garnered significant interest in the fields of dermatology and cosmetic science for its potent anti-inflammatory and tissue-regenerative properties. This technical guide provides a comprehensive overview of its fundamental characteristics, including its detailed primary structure, methodologies for its chemical synthesis and purification, and a thorough examination of its biological mechanisms of action. Experimental protocols for key assays are detailed to enable replication and further investigation. Quantitative data from relevant studies are summarized, and the underlying signaling pathways are illustrated to provide a clear understanding of its molecular function.

Primary Amino acid Sequence and Chemical Properties

This compound is a modified pentapeptide, meaning it is composed of five amino acids linked by peptide bonds, with an acetyl group attached to the N-terminus of the first amino acid. The acetylation enhances the peptide's stability and facilitates its penetration into the skin.

Primary Amino Acid Sequence: Ac-Arg-Lys-Asp-Val-Tyr-OH

One-Letter Code: Ac-R-K-D-V-Y

Molecular Formula: C₃₂H₅₁N₉O₁₀

Molecular Weight: 721.80 g/mol

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Purity (typical) | ≥95% |

| Storage | -20°C for long-term storage |

Synthesis and Purification

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for the chemical synthesis of peptides. This is followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterization by Mass Spectrometry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Ac-Arg-Lys-Asp-Val-Tyr-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride (B1165640)

-

Triethylamine (TEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Valine): In a separate vial, dissolve Fmoc-Val-OH (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add this activation solution to the resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps sequentially for Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection of Arginine, wash the resin and treat it with a solution of acetic anhydride (10 eq.) and TEA (10 eq.) in DMF for 1 hour to acetylate the N-terminus.

-

Cleavage and Deprotection: Wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude peptide to obtain a white powder.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Instrumentation:

-

Preparative RP-HPLC system with a C18 column.

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude lyophilized peptide in Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) at a flow rate of 10 mL/min.

-

Monitor the elution profile at 220 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound.

Characterization: Mass Spectrometry

The identity of the purified peptide is confirmed by determining its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should correspond to the calculated theoretical mass of this compound (721.80 Da).

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its anti-inflammatory properties, which in turn protect the skin's extracellular matrix from degradation.

Anti-inflammatory Action: Inhibition of Pro-inflammatory Cytokines

This compound has been shown to suppress the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), from skin cells. IL-8 is a key mediator in the inflammatory cascade and a chemoattractant for neutrophils.

Cell Culture:

-

Human epidermal keratinocytes (HEK) are cultured under standard conditions.

Procedure:

-

Seed HEKs in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Induce an inflammatory response by adding an inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide (LPS)) to the cell culture medium.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-8 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the percentage inhibition of IL-8 release for each concentration of the peptide compared to the stimulated control.

Protection of Extracellular Matrix: Inhibition of Matrix Metalloproteinases (MMPs)

By reducing the inflammatory response, this compound indirectly downregulates the activity of Matrix Metalloproteinases (MMPs), particularly MMP-9 (Gelatinase B). MMPs are enzymes that degrade components of the extracellular matrix, such as collagen and elastin (B1584352), leading to signs of aging.

Principle:

-

A fluorogenic MMP-9 substrate is used, which upon cleavage by active MMP-9, releases a fluorescent signal.

Procedure:

-

In a 96-well plate, combine recombinant human MMP-9 enzyme with a suitable assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Add the fluorogenic MMP-9 substrate to initiate the reaction.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the inhibitory effect of the peptide. An IC₅₀ value can be calculated from a dose-response curve.

Stimulation of Extracellular Matrix Synthesis

In addition to its protective effects, some evidence suggests that this compound can directly stimulate the synthesis of key extracellular matrix proteins, collagen and elastin, in dermal fibroblasts.

Cell Culture:

-

Human dermal fibroblasts (HDFs) are cultured under standard conditions.

Procedure:

-

Seed HDFs in a multi-well plate.

-

Treat the cells with different concentrations of this compound for 48-72 hours.

-

For Collagen Synthesis:

-

Quantify the amount of newly synthesized soluble collagen in the cell culture supernatant using a Sircol™ Soluble Collagen Assay.

-

-

For Elastin Synthesis:

-

Measure the amount of tropoelastin (the precursor to elastin) in the cell culture supernatant using a Fastin™ Elastin Assay.

-

-

Express the results as a percentage increase in collagen or elastin synthesis compared to untreated control cells.

Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including IL-8. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound is proposed to interfere with this cascade, preventing the activation of NF-κB and subsequent pro-inflammatory gene expression.

Acetyl Pentapeptide-1 and the Landscape of Hair Growth-Stimulating Peptides: A Technical Guide

Introduction

Acetyl Pentapeptide-1, identified by the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr, is a synthetic peptide derived from Thymopoietin.[1][2][][4] While primarily recognized in dermatological applications for its immunomodulatory and anti-inflammatory properties—specifically its ability to soothe sensitive skin by reducing interleukin-8 (IL-8) secretion and subsequent degradation of extracellular matrix proteins like collagen—its direct and extensively documented role in hair growth stimulation is not robustly established in publicly available scientific literature.[1][4][5] However, the broader class of peptides represents a frontier in trichology, with several demonstrating significant potential in modulating the hair follicle cycle and promoting hair growth.

This technical guide will first address the known characteristics of this compound and then provide an in-depth exploration of other well-researched peptides that have demonstrated significant hair growth-stimulating effects, for which detailed experimental data and mechanistic insights are available. This comparative approach offers valuable context for researchers, scientists, and drug development professionals interested in the potential of peptide-based therapies for alopecia.

Section 1: this compound (Ac-Arg-Lys-Asp-Val-Tyr)

This compound is a synthetic peptide where the N-terminus of the pentapeptide with the sequence Arginyl-Lysyl-Aspartyl-Valyl-Tyrosine is acetylated.[1][] This acetylation enhances its stability and bioavailability.

Primary Mechanism of Action (Dermatological)

The primary documented mechanism of this compound in skincare involves its anti-inflammatory effects. It has been shown to suppress the secretion of pro-inflammatory cytokines, such as IL-8, in keratinocytes.[4] By mitigating inflammation, it helps to reduce the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, thereby preserving the structural integrity of the skin.[1][5]

Implications for Hair Growth

While direct evidence is limited, the anti-inflammatory properties of this compound could theoretically contribute to a healthier scalp environment, which is conducive to hair growth. Chronic inflammation is a known factor in some forms of alopecia. However, without specific studies on its effect on hair follicle stem cells, dermal papilla cells, or the hair cycle, its potential as a primary hair growth stimulant remains speculative.

Section 2: Prominent Hair Growth-Stimulating Peptides: Mechanisms and Data

To provide a comprehensive overview for researchers, this section details the mechanisms, experimental protocols, and quantitative data for two well-characterized peptides with demonstrated efficacy in hair growth stimulation: AIMP1-derived peptide (TN41) and Adiponectin-derived pentapeptide (P5).

AIMP1-Derived Peptide (TN41)

A fragment derived from aminoacyl-tRNA synthetase-interacting multifunctional protein 1 (AIMP1), specifically the 41-amino acid peptide TN41, has been identified as a potent activator of dermal papilla cells (DPCs), which are crucial for initiating and maintaining the anagen (growth) phase of the hair cycle.[6][7][8][9]

Mechanism of Action

TN41 is secreted from hair follicle stem cells (HFSCs) and acts on DPCs to stimulate several key signaling pathways involved in hair growth:

-

Wnt/β-catenin Pathway: TN41 upregulates β-catenin, a critical signaling molecule for hair follicle development and regeneration.[6][8][9] This leads to the expression of downstream targets like LEF1, which promotes the proliferation of hair follicle cells.[6]

-

Akt and ERK Signaling: The peptide activates the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell survival and proliferation in DPCs.[6][8][9]

-

Induction of Growth Factors: TN41 treatment of DPCs leads to the upregulation of various growth factors, including those in the Fibroblast Growth Factor (FGF) family, which are known to be involved in the communication between DPCs and other follicular cells.[10]

Signaling Pathway Diagram

Caption: AIMP1 (TN41) Signaling Pathway in Hair Growth.

Quantitative Data Summary

| Experiment Type | Model | Treatment | Outcome Measure | Result | Reference |

| In Vivo | C57BL/6 Mice | 100 nM TN41 (topical) | Hair Regrowth Score (0-3) | Significant increase in hair growth score at week 3, 4, and 5 post-depilation compared to vehicle. | [6][8] |

| Ex Vivo | Human Hair Follicle Organ Culture | TN41 | Hair Shaft Elongation | ~30% greater elongation after 6 days compared to control. | [10] |

| In Vitro | Human Dermal Papilla Cells | TN41 | β-catenin levels | Dose-dependent increase in β-catenin protein levels. | [6] |

| In Vitro | Human Dermal Papilla Cells | TN41 | LEF1 Expression | Significant upregulation of LEF1 mRNA. | [6] |

Experimental Protocols

-

In Vivo Hair Growth Assay:

-

Synchronize hair follicles of 7-week-old C57BL/6 mice in the telogen phase by depilation.

-

Topically apply 100 nM TN41 solution or vehicle control daily to the depilated dorsal skin.

-

Monitor and photograph the treated areas at regular intervals (e.g., weekly) for up to 5 weeks.

-

Quantify hair regrowth using image analysis software (e.g., ImageJ) to determine the percentage of skin area covered by new hair. A scoring system can also be used (e.g., 0 = no growth, 1 = <33%, 2 = 34-67%, 3 = >68% coverage).[8]

-

At the end of the experiment, collect skin samples for histological analysis (H&E staining) to assess hair follicle stage and for immunofluorescence staining of proliferation markers (e.g., Ki67) and signaling molecules (e.g., β-catenin, LEF1).[6]

-

-

Ex Vivo Human Hair Follicle Organ Culture:

-

Isolate human hair follicles from scalp skin samples obtained from cosmetic surgery.

-

Culture individual anagen VI hair follicles in supplemented William's E medium.

-

Add TN41 to the culture medium at a specified concentration.

-

Measure the length of the hair shaft daily for 6 days using a microscope equipped with a calibrated eyepiece.

-

At the end of the culture period, follicles can be processed for immunohistochemical analysis of proliferation markers (e.g., Ki67) in the hair matrix.[10]

-

Adiponectin-Derived Pentapeptide (P5; GLYYF)

A pentapeptide with the sequence Gly-Leu-Tyr-Tyr-Phe (GLYYF), designated as P5, has been identified as an agonist of the adiponectin receptor 1 (AdipoR1) and demonstrates potent hair growth-promoting effects.[11][12][13]

Mechanism of Action

P5 mimics the biological effects of adiponectin, a protein known to influence metabolic processes, by activating AdipoR1 on DPCs. This activation triggers the following downstream events:

-

AMPK Signaling Pathway: P5 activates AMP-activated protein kinase (AMPK), a key downstream effector of AdipoR1.[11][13][14]

-

Upregulation of Hair Growth Factors: Activated AMPK signaling in DPCs leads to an increased expression of crucial hair growth factors, including Insulin-like Growth Factor-1 (IGF-1), Vascular Endothelial Growth Factor (VEGF), and Hepatocyte Growth Factor (HGF).[13] These factors are known to maintain the anagen phase and stimulate follicular cell proliferation.

Signaling Pathway Diagram

Caption: Pentapeptide P5 (GLYYF) Signaling Pathway in Hair Growth.

Quantitative Data Summary

| Experiment Type | Model | Treatment | Outcome Measure | Result | Reference |

| In Vivo | C57BL/6 Mice | 0.007% P5 (topical) | Anagen Induction | Visible pigmentation and hair growth at day 14, comparable to 3% minoxidil. | [13] |

| Ex Vivo | Human Hair Follicle Organ Culture | P5 | Hair Shaft Elongation | Significant increase in hair shaft length over 10 days compared to control. | [13] |

| In Vitro | Human Dermal Papilla Cells | P5 | VEGF mRNA expression | Dose-dependent increase in VEGF mRNA levels. | [13] |

| In Vitro | Human Dermal Papilla Cells | P5 | HGF mRNA expression | Dose-dependent increase in HGF mRNA levels. | [13] |

Experimental Protocols

-

In Vivo Anagen Induction Assay:

-

Depilate the dorsal skin of 7-week-old C57BL/6 mice to synchronize hair follicles in the telogen phase.

-

Topically apply a solution of P5 (e.g., 0.007%), a vehicle control, and a positive control (e.g., 3% minoxidil) daily.

-

Visually monitor the treated skin for signs of anagen induction, such as skin darkening (pigmentation), and subsequent hair growth.

-

Document the progression with daily photographs.

-

Collect skin biopsies at various time points for histological analysis to confirm the hair cycle stage (telogen vs. anagen).[13]

-

-

In Vitro Growth Factor Expression Analysis:

-

Culture human dermal papilla cells in appropriate media.

-

Treat the cells with varying concentrations of P5 for a specified duration (e.g., 24 hours).

-

Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target genes (e.g., VEGF, HGF, IGF-1).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Protein levels can be assessed in parallel using methods like ELISA or Western blotting on cell lysates or conditioned media.[13]

-

Section 3: The Role of Wnt and BMP Signaling in Hair Follicle Cycling

The hair follicle cycle is a tightly regulated process governed by complex interactions between various signaling pathways. The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are two of the most critical and often antagonistic regulators of this cycle.

Wnt/β-catenin Signaling: The "Go" Signal

Activation of the canonical Wnt/β-catenin pathway is a primary driver of the telogen-to-anagen transition.[15][16][17] Wnt ligands, secreted by cells in the follicular microenvironment, bind to receptors on HFSCs and DPCs, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with transcription factors of the TCF/LEF family to activate genes that promote cell proliferation and differentiation, thereby initiating a new hair growth phase.[15][17] As seen with the AIMP1-derived peptide TN41, activation of this pathway is a common mechanism for hair growth-promoting agents.[6]

BMP Signaling: The "Stop" Signal

In contrast, BMP signaling is generally considered an inhibitor of hair growth, promoting the maintenance of the telogen (resting) phase.[18][19] BMPs, such as BMP2 and BMP4, are expressed in the dermal papilla during telogen and act on HFSCs to suppress their proliferation and maintain their quiescent state.[19] The transition to anagen is often associated with the upregulation of BMP antagonists, such as Noggin, which block BMP signaling and permit the activation of HFSCs.[20]

The Wnt/BMP Balance

The interplay between Wnt and BMP signaling is crucial for the rhythmic cycling of the hair follicle. A high Wnt-to-BMP signaling ratio favors anagen induction, while a high BMP-to-Wnt ratio maintains telogen.

Logical Relationship Diagram

References

- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Acetyl sh-Pentapeptide-1 | Acetyl Thymopentin | Cosmetic Ingredients Guide [ci.guide]

- 6. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth | EMBO Molecular Medicine [link.springer.com]

- 12. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a transdermally deliverable pentapeptide for activating AdipoR1 to promote hair growth | EMBO Molecular Medicine [link.springer.com]

- 15. Hair follicle stem cell proliferation, Akt and Wnt signaling activation in TPA-induced hair regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Piperonylic Acid Promotes Hair Growth by Activation of EGFR and Wnt/β-Catenin Pathway [mdpi.com]

- 17. Activating Pathway Could Restart Hair Growth in Dormant Hair Follicles, Penn Study Suggests | Penn Today [penntoday.upenn.edu]

- 18. Bone morphogenetic protein (BMP) signaling controls hair pigmentation by means of cross-talk with the melanocortin receptor-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BMP signaling in the control of skin development and hair follicle growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijbs.com [ijbs.com]

Methodological & Application

Application Notes and Protocols for Assessing Acetyl Pentapeptide-1 Activity in a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Pentapeptide-1 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential anti-aging properties. This peptide is believed to exert its effects by modulating key processes in the skin's extracellular matrix (ECM), which is primarily composed of collagen and elastin (B1584352) fibers that provide structural integrity and elasticity. The proposed mechanism of action for this compound involves the stimulation of collagen and elastin synthesis, while simultaneously inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM components.[1][2] This dual action suggests that this compound may help to maintain and restore the youthful structure and appearance of the skin.

This document provides a detailed protocol for a comprehensive cell-based assay to evaluate the biological activity of this compound. The assay utilizes primary human dermal fibroblasts (HDFs), the principal cells responsible for producing and maintaining the skin's ECM.[3][4] The protocol outlines methods to quantify the peptide's effects on collagen type I and elastin production, as well as its impact on the activity of MMP-9, a key gelatinase involved in ECM degradation. By following these protocols, researchers can obtain robust and reproducible data to characterize the efficacy of this compound and similar cosmetic peptides.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Experimental Workflow

Caption: Experimental workflow for assessing this compound activity.

Materials and Methods

Cell Culture

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs)

-

Culture Medium: Fibroblast Growth Medium (e.g., Sigma-Aldrich, 116-500) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Reagents

-

This compound (powder, purity >95%)

-

Vehicle (e.g., sterile water or PBS)

-

Transforming Growth Factor-beta (TGF-β) (positive control for collagen synthesis)[5][6][7]

-

Human Collagen Type I ELISA Kit (e.g., Abcam, ab285250 or similar)[8]

-

Human Elastin ELISA Kit (e.g., Abcam, ab239433 or similar)[9][10]

-

MMP-9 Activity Assay Kit (e.g., Millipore, CBA003 or similar)[1][11][12]

-

Cell culture plates (96-well, sterile, tissue culture treated)

-

Phosphate Buffered Saline (PBS), sterile

Experimental Protocols

Cell Seeding and Treatment

-

Culture HDFs in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

-

Neutralize the dissociation reagent and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium and perform a cell count.

-

Seed the HDFs into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

After 24 hours, aspirate the medium and wash the cells once with PBS.

-

Add 100 µL of serum-free culture medium to each well and incubate for another 24 hours to synchronize the cells.

-

Prepare stock solutions of this compound in the appropriate vehicle. Further dilute the stock solutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

-

Prepare a positive control solution of TGF-β (e.g., 10 ng/mL) in serum-free medium.

-

Prepare a vehicle control using the same concentration of the vehicle as in the highest concentration of the peptide treatment.

-

Aspirate the serum-free medium from the cells and add 100 µL of the prepared treatment solutions (this compound, TGF-β, vehicle control) to the respective wells. Each condition should be tested in triplicate.

-

Incubate the plates for 48-72 hours.

Quantification of Collagen Type I Production (ELISA)

-

Following the incubation period, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant at 1,500 x g for 10 minutes to pellet any cellular debris.

-

Perform the Human Collagen Type I ELISA according to the manufacturer's instructions. A general protocol is as follows:

-

Add standards and samples (supernatant) to the pre-coated wells and incubate.

-

Wash the wells and add the detection antibody. Incubate.

-

Wash the wells and add the enzyme conjugate (e.g., HRP-streptavidin). Incubate.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

-

Calculate the concentration of Collagen Type I in each sample based on the standard curve.

Quantification of Elastin Production (ELISA)

-

Use the same collected and clarified cell culture supernatant as for the Collagen I ELISA.

-

Perform the Human Elastin ELISA according to the manufacturer's instructions. The protocol is similar to the Collagen I ELISA.

-

Calculate the concentration of elastin in each sample based on the standard curve.

Measurement of MMP-9 Activity

-

Use the same collected and clarified cell culture supernatant.

-

Perform the MMP-9 Activity Assay according to the manufacturer's instructions. A general protocol for a fluorogenic assay is as follows:

-

Add samples and standards to the assay plate.

-

Add the fluorogenic substrate to each well.

-

Incubate at 37°C for the recommended time.

-

Measure the fluorescence at the specified excitation and emission wavelengths.

-

-

Calculate the MMP-9 activity in each sample based on the standard curve.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: Effect of this compound on Collagen Type I Production

| Treatment | Concentration (µg/mL) | Collagen Type I (ng/mL) ± SD | % Change from Vehicle |

| Vehicle Control | - | [Value] | 0% |

| This compound | 0.1 | [Value] | [Value] |

| This compound | 1 | [Value] | [Value] |

| This compound | 10 | [Value] | [Value] |

| This compound | 100 | [Value] | [Value] |

| TGF-β (Positive Control) | 10 ng/mL | [Value] | [Value] |

Table 2: Effect of this compound on Elastin Production

| Treatment | Concentration (µg/mL) | Elastin (ng/mL) ± SD | % Change from Vehicle |

| Vehicle Control | - | [Value] | 0% |

| This compound | 0.1 | [Value] | [Value] |

| This compound | 1 | [Value] | [Value] |

| This compound | 10 | [Value] | [Value] |

| This compound | 100 | [Value] | [Value] |

Table 3: Effect of this compound on MMP-9 Activity

| Treatment | Concentration (µg/mL) | MMP-9 Activity (RFU) ± SD | % Inhibition |

| Vehicle Control | - | [Value] | 0% |

| This compound | 0.1 | [Value] | [Value] |

| This compound | 1 | [Value] | [Value] |

| This compound | 10 | [Value] | [Value] |

| This compound | 100 | [Value] | [Value] |

Data Analysis and Interpretation

For each endpoint, calculate the mean and standard deviation (SD) for each treatment group. The percentage change from the vehicle control should be calculated to represent the relative effect of this compound. For MMP-9 activity, the percentage inhibition should be calculated. Statistical significance can be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control. A p-value of less than 0.05 is typically considered statistically significant.

The results from these assays will provide a quantitative measure of this compound's ability to stimulate the production of key extracellular matrix proteins and inhibit their degradation, thereby providing a robust in vitro assessment of its potential anti-aging activity.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. raybiotech.com [raybiotech.com]

- 3. salk.edu [salk.edu]

- 4. allevi3d.com [allevi3d.com]

- 5. Effects of transforming growth factor-beta on collagen synthesis by normal rat kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novusbio.com [novusbio.com]

- 9. Human Elastin ELISA Kit (ab239433) | Abcam [abcam.com]

- 10. mybiosource.com [mybiosource.com]

- 11. quickzyme.com [quickzyme.com]

- 12. biovendor.com [biovendor.com]

Application Notes and Protocols for In Vivo Studies of Acetyl Pentapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Pentapeptide-1, an acetylated derivative of a thymopoietin (B12651440) peptide, is a synthetic bioactive peptide with recognized immunomodulatory properties.[1][2] Primarily utilized in cosmetic and dermatological applications for its anti-inflammatory and skin-soothing effects, its potential as a therapeutic agent in broader in vivo models of inflammation is an emerging area of interest. These application notes provide a detailed, proposed protocol for the in vivo evaluation of this compound in a murine model of skin inflammation. The methodologies outlined here are based on the known mechanisms of the peptide and established experimental models, offering a foundational framework for preclinical research.

Introduction to this compound

This compound is a five-amino-acid peptide (Ac-Arg-Lys-Asp-Val-Tyr-OH) designed for enhanced stability and efficacy.[1][3] Its primary mechanism of action involves the modulation of the inflammatory cascade. Specifically, it is known to suppress the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).[1][2] This, in turn, leads to a reduction in the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes responsible for the degradation of extracellular matrix proteins like collagen and elastin.[1][2] By mitigating these inflammatory and degradative processes, this compound helps to maintain tissue integrity and function. While its benefits in topical applications are documented, its systemic effects and efficacy in preclinical models of inflammatory diseases are yet to be fully elucidated.

Proposed Signaling Pathway of this compound

The proposed signaling pathway for this compound's anti-inflammatory action is initiated by an inflammatory stimulus, such as UV radiation or contact with an irritant, which triggers the release of pro-inflammatory mediators. This compound is thought to intervene by downregulating the signaling cascade that leads to the production of IL-8. This reduction in IL-8 levels subsequently decreases the recruitment and activation of inflammatory cells and reduces the expression and activity of MMP-9, ultimately leading to a reduction in tissue inflammation and degradation.

Experimental Protocol: Evaluation of this compound in an Oxazolone-Induced Contact Hypersensitivity Model

This protocol describes a proposed in vivo study to assess the anti-inflammatory effects of this compound in a murine model of oxazolone-induced contact hypersensitivity, a common model for delayed-type hypersensitivity reactions in the skin.

Materials

-

This compound (pharmaceutical grade)

-

Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil

-

Phosphate-buffered saline (PBS), sterile

-

8-10 week old female BALB/c mice

-

Standard laboratory equipment for animal handling and injections

-

Micrometer for ear thickness measurement

-

Biopsy punches

-

Reagents for ELISA, histology, and qPCR

Experimental Workflow

The proposed experimental workflow involves sensitization and challenge phases to induce contact hypersensitivity, followed by treatment with this compound and subsequent analysis of inflammatory markers.

Detailed Methodology

3.3.1. Animal Model and Grouping

-

Animals: 8-10 week old female BALB/c mice.

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping (n=8 per group):

-

Group 1: Naive (No sensitization or challenge)

-

Group 2: Vehicle Control (Sensitized and challenged, treated with vehicle)

-

Group 3: this compound (Topical, low dose)

-

Group 4: this compound (Topical, high dose)

-

Group 5: this compound (Systemic, low dose)

-

Group 6: this compound (Systemic, high dose)

-

Group 7: Positive Control (e.g., Dexamethasone)

-

3.3.2. Sensitization (Day 0)

-

Anesthetize the mice and shave a small area on the abdomen.

-

Apply 50 µL of a 3% (w/v) solution of oxazolone in acetone/olive oil (4:1) to the shaved abdomen.

3.3.3. Challenge (Day 5)

-

Five days after sensitization, challenge the mice by applying 20 µL of a 1% (w/v) oxazolone solution to the dorsal surface of the right ear.

-

Apply 20 µL of the vehicle (acetone/olive oil) to the dorsal surface of the left ear as an internal control.

3.3.4. Treatment (Days 5-7)

-

Topical Administration:

-

Prepare solutions of this compound in a suitable vehicle (e.g., PBS with a penetration enhancer) at two different concentrations (e.g., 0.5% and 2% w/v).

-

Starting 2 hours after the challenge, apply 20 µL of the respective this compound solution or vehicle to the right ear twice daily for two consecutive days.

-

-

Systemic Administration:

-

Prepare sterile solutions of this compound in PBS at two different concentrations (e.g., 1 mg/kg and 5 mg/kg).

-

Starting 2 hours after the challenge, administer the respective dose of this compound or vehicle via intraperitoneal (IP) injection once daily for two consecutive days.

-

3.3.5. Endpoint Evaluation (Day 7)

-

Ear Swelling: 48 hours after the challenge, measure the thickness of both ears using a digital micrometer. The ear swelling is calculated as the difference in thickness between the right (challenged) and left (unchallenged) ears.

-

Tissue and Blood Collection: Euthanize the mice and collect the right ear for further analysis. Collect blood samples via cardiac puncture.

-

Histological Analysis: Fix the ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and edema.

-

Cytokine Analysis (ELISA): Homogenize a portion of the ear tissue and measure the levels of IL-8 and other relevant cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

-

Gene Expression Analysis (qPCR): Extract RNA from a portion of the ear tissue and perform quantitative real-time PCR to analyze the expression of genes related to inflammation (e.g., Il8, Tnf, Il1b, Mmp9).

Data Presentation

The quantitative data collected from this proposed study can be summarized in the following tables for clear comparison between the different treatment groups.

Table 1: Effect of this compound on Ear Swelling

| Group | Treatment | Ear Swelling (mm ± SEM) | % Inhibition |

| 1 | Naive | - | - |

| 2 | Vehicle Control | [Value] | 0 |

| 3 | AP-1 Topical (Low Dose) | [Value] | [Value] |

| 4 | AP-1 Topical (High Dose) | [Value] | [Value] |

| 5 | AP-1 Systemic (Low Dose) | [Value] | [Value] |

| 6 | AP-1 Systemic (High Dose) | [Value] | [Value] |

| 7 | Positive Control | [Value] | [Value] |

Table 2: Effect of this compound on Inflammatory Cytokine Levels in Ear Tissue

| Group | Treatment | IL-8 (pg/mg tissue ± SEM) | TNF-α (pg/mg tissue ± SEM) | IL-1β (pg/mg tissue ± SEM) |

| 1 | Naive | [Value] | [Value] | [Value] |

| 2 | Vehicle Control | [Value] | [Value] | [Value] |

| 3 | AP-1 Topical (Low Dose) | [Value] | [Value] | [Value] |

| 4 | AP-1 Topical (High Dose) | [Value] | [Value] | [Value] |

| 5 | AP-1 Systemic (Low Dose) | [Value] | [Value] | [Value] |

| 6 | AP-1 Systemic (High Dose) | [Value] | [Value] | [Value] |

| 7 | Positive Control | [Value] | [Value] | [Value] |

Table 3: Effect of this compound on Gene Expression in Ear Tissue (Fold Change vs. Vehicle)

| Group | Treatment | Il8 | Tnf | Il1b | Mmp9 |

| 2 | Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |

| 3 | AP-1 Topical (Low Dose) | [Value] | [Value] | [Value] | [Value] |

| 4 | AP-1 Topical (High Dose) | [Value] | [Value] | [Value] | [Value] |

| 5 | AP-1 Systemic (Low Dose) | [Value] | [Value] | [Value] | [Value] |

| 6 | AP-1 Systemic (High Dose) | [Value] | [Value] | [Value] | [Value] |

| 7 | Positive Control | [Value] | [Value] | [Value] | [Value] |

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the preclinical in vivo investigation of this compound's anti-inflammatory and immunomodulatory properties. By utilizing a well-established animal model of skin inflammation, researchers can systematically evaluate the therapeutic potential of this peptide through both topical and systemic administration routes. The proposed endpoints will offer valuable insights into the peptide's mechanism of action and its efficacy in a disease-relevant context, thereby guiding future drug development efforts. It is important to note that these are proposed protocols and may require optimization based on preliminary findings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Acetyl Pentapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Acetyl Pentapeptide-1, a synthetic peptide with applications in the cosmetic and pharmaceutical industries. Utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this method effectively separates the target peptide from impurities generated during synthesis. The protocols outlined below cover both analytical and preparative scale chromatography, ensuring high purity and yield of the final product. This document also includes information on the peptide's mechanism of action and visual workflows to guide the user through the purification process.

Introduction

This compound, with the amino acid sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is a biomimetic peptide derived from thymopoietin. It is recognized for its immunomodulatory properties and its ability to soothe sensitive skin and enhance the skin's natural defense mechanisms. In skincare formulations, it functions by suppressing the production of interleukins, which in turn reduces the activity of metalloproteinases (MMPs) responsible for the degradation of extracellular matrix proteins like collagen and elastin. Given its therapeutic potential, obtaining high-purity this compound is crucial for research, development, and commercial applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity, allowing for the efficient removal of deletion sequences, incompletely deprotected peptides, and other process-related impurities.[1] This application note details a robust RP-HPLC method for the purification of this compound.

Experimental Protocols

Materials and Reagents

-

Crude this compound (synthesis product)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

C18 Reverse-Phase HPLC columns (analytical and preparative)

Sample Preparation

Dissolve the crude this compound in Mobile Phase A (see below) to a concentration of 1-10 mg/mL.[2] It is recommended to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analytical HPLC Method

The analytical method is designed to assess the purity of the crude peptide and to optimize the separation conditions before scaling up to a preparative method.

Table 1: Analytical HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 30-45°C |

| Injection Volume | 10-20 µL |

Note: The UV detection at 214 nm is for the peptide backbone, while 280 nm is for the aromatic tyrosine residue.

Preparative HPLC Method

The preparative method is scaled up from the optimized analytical method to isolate a larger quantity of the purified peptide.

Table 2: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Optimized based on analytical run (e.g., 15-45% B over 30 min) |

| Flow Rate | 20 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | Ambient |

| Injection Volume | 1-5 mL (depending on sample concentration) |

Fraction Collection and Analysis

Collect fractions corresponding to the main peak detected by the UV detector. Analyze the purity of the collected fractions using the analytical HPLC method described above. Pool the fractions with the desired purity (typically >98%) and lyophilize to obtain the final purified this compound as a white powder.

Data Presentation

Table 3: Expected Results

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to yellowish powder | White fluffy powder |

| Purity (by HPLC) | 70-85% | >98% |

| Retention Time (Analytical) | Varies (main peak) | Consistent |

| Yield | N/A | Dependent on crude purity and optimization |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reproducible strategy for the purification of this compound. By following the outlined analytical and preparative protocols, researchers and drug development professionals can obtain a highly pure product suitable for a wide range of applications. The provided workflows and diagrams offer a clear guide to the purification process and the peptide's mechanism of action.

References

- 1. The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

Establishing a protocol for testing Acetyl Pentapeptide-1 in cell culture

Introduction

Acetyl Pentapeptide-1, an acetylated derivative of a thymopoietin (B12651440) peptide, is a synthetic biomimetic peptide increasingly utilized in advanced skincare and haircare formulations. Its primary mechanism involves modulating the skin's inflammatory response and protecting the integrity of the extracellular matrix (ECM). This compound has been shown to suppress the production of pro-inflammatory interleukins, such as IL-8, in keratinocytes. This action subsequently reduces the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes responsible for the degradation of essential structural proteins like collagen and elastin (B1584352). By mitigating inflammation and preventing ECM breakdown, this compound helps to soothe sensitive skin, improve firmness and elasticity, and support the skin's natural defense mechanisms. Additional reported benefits include the stimulation of collagen and elastin production and the promotion of hair follicle health.

These application notes provide a comprehensive set of protocols for researchers and drug development professionals to assess the biological activity of this compound in relevant cell culture models. The following experiments are designed to validate its mechanism of action and quantify its efficacy.

Proposed Signaling Pathway for this compound

The primary proposed mechanism for this compound involves the downregulation of an inflammatory cascade that protects the extracellular matrix. An inflammatory stimulus typically induces the secretion of IL-8, which in turn upregulates MMP-9, leading to the breakdown of collagen and elastin. This compound intervenes by suppressing IL-8, thereby inhibiting this degradative pathway.

Application Notes and Protocols for Assessing the Stability of Acetyl Pentapeptide-1 in Various Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Pentapeptide-1 is a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its purported biological activities. The efficacy and safety of products containing this peptide are intrinsically linked to its stability within the formulation throughout its shelf life. Peptides are susceptible to various physical and chemical degradation pathways, which can be influenced by formulation components, packaging, and storage conditions.[1][2] Understanding and meticulously assessing the stability of this compound is therefore a critical aspect of product development.

This document provides detailed methodologies for evaluating the stability of this compound in diverse formulations. It covers the principal factors affecting peptide stability, protocols for stability-indicating analytical methods, and procedures for forced degradation studies to elucidate potential degradation pathways.

Factors Influencing Peptide Stability

The stability of this compound can be compromised by a range of intrinsic and formulation-dependent factors.

Intrinsic Factors:

-

Amino Acid Sequence: The specific amino acids in the peptide chain and their sequence dictate susceptibility to degradation. For instance, sequences containing residues like Asparagine (Asn), Glutamine (Gln), Aspartic acid (Asp), Cysteine (Cys), and Methionine (Met) are often more prone to deamidation, hydrolysis, and oxidation.[1][3]

Formulation-Dependent Factors:

-

pH and Buffer Systems: The pH of the formulation is a critical parameter. Each peptide has an optimal pH range for stability. Deviations from this range can accelerate degradation reactions such as hydrolysis and deamidation.[1][4]

-

Excipients: While often added to enhance stability, excipients can also interact with the peptide and affect its integrity.[5][6] Stabilizers like polyols (e.g., mannitol, trehalose) and antioxidants (e.g., ascorbic acid) can be beneficial, but their compatibility must be thoroughly evaluated.[1][7]

-

Solvent System: Peptides are often unstable in aqueous solutions due to their susceptibility to hydrolysis.[1] The polarity and proticity of the solvent can significantly impact degradation rates.

-

Temperature: Elevated temperatures typically accelerate chemical degradation reactions, such as hydrolysis and racemization.[8][9] Therefore, storage conditions are a crucial stability consideration.

-

Light Exposure: Photodegradation can occur, especially if the peptide or formulation contains photosensitive components.[9]

-

Oxidation: The presence of oxygen can lead to the oxidation of susceptible amino acid residues like Methionine and Cysteine.[1][3] This can be mitigated by including antioxidants or using inert gas purging during manufacturing.[1]

Experimental Protocols

A robust assessment of this compound stability relies on validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[10][11][12]

Stability-Indicating HPLC-UV Method

This protocol describes a reversed-phase HPLC (RP-HPLC) method capable of separating the intact this compound from its potential degradation products and formulation excipients.

Objective: To quantify the concentration of this compound and monitor the formation of degradation products over time under various storage conditions.

Instrumentation and Materials:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[13][14]

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA), 0.1% (v/v) in water (Mobile Phase A)

-

Trifluoroacetic acid (TFA), 0.1% (v/v) in acetonitrile (Mobile Phase B)

-

Water (HPLC grade)

-

This compound reference standard

-

Formulation samples containing this compound

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215-220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 25.0 | 60 | 40 |

| 27.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 32.0 | 95 | 5 |

| 35.0 | 95 | 5 |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in an appropriate solvent (e.g., water or a mild aqueous-organic mixture) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a portion of the formulation and dilute it with a suitable solvent to achieve an expected this compound concentration within the calibration range. The sample may require centrifugation or filtration to remove insoluble excipients.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the concentration of the peptide in the samples using the calibration curve. Monitor for the appearance of new peaks, which may indicate degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[8][9][15]

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to the stress conditions outlined in Table 2.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Analyze the stressed samples by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

-

Peak purity analysis of the this compound peak in the presence of its degradation products should be performed using a DAD detector to confirm the specificity of the method.

Table 2: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60°C |

| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |

| Thermal Degradation | 80°C (in solution and as solid) | 1, 3, 7 days |

| Photostability | ICH Q1B conditions (UV/Vis light) | As per guidelines |

Data Presentation

Quantitative results from the stability studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Stability Data for this compound in Formulation X

| Storage Condition | Time Point | Appearance | pH | This compound Assay (%) | Total Degradation Products (%) |

| 25°C / 60% RH | 0 Months | Clear, colorless | 6.0 | 100.0 | 0.0 |

| 3 Months | Clear, colorless | 5.9 | 99.5 | 0.5 | |

| 6 Months | Clear, colorless | 5.9 | 98.9 | 1.1 | |

| 40°C / 75% RH | 0 Months | Clear, colorless | 6.0 | 100.0 | 0.0 |

| 1 Month | Clear, colorless | 5.8 | 97.2 | 2.8 | |

| 3 Months | Clear, colorless | 5.7 | 94.5 | 5.5 | |

| 6 Months | Slight yellow tint | 5.6 | 90.1 | 9.9 |

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway: Deamidation of Asparagine

References

- 1. pepdoopeptides.com [pepdoopeptides.com]

- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]

- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Interactions of formulation excipients with proteins in solution and in the dried state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Protein Forced Degradation Studies [intertek.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijsra.net [ijsra.net]

- 12. researchgate.net [researchgate.net]

- 13. hplc.eu [hplc.eu]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetyl Pentapeptide-1 for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Acetyl Pentapeptide-1 in in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in skin cells?

A1: this compound is a synthetic peptide derived from thymopoietin (B12651440), a hormone of the thymus gland. In the context of skin biology, it is known to mimic the effects of natural growth factors. Its primary mechanisms of action include stimulating the proliferation and differentiation of keratinocytes, enhancing the production of extracellular matrix proteins such as collagen and elastin (B1584352) by fibroblasts, and modulating the inflammatory response by reducing the secretion of pro-inflammatory cytokines like IL-8.[1]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: Based on in vitro studies with various skin cell types, a typical effective concentration range for this compound is between 1 µg/mL and 50 µg/mL . However, the optimal concentration can vary depending on the cell type, the specific endpoint being measured, and the duration of the experiment. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the peptide in a sterile, aqueous buffer such as Phosphate-Buffered Saline (PBS) or cell culture medium. To ensure complete dissolution, gentle vortexing may be required. Stock solutions should be stored at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic at higher concentrations?

A4: this compound is generally considered non-cytotoxic at typical effective concentrations. However, at very high concentrations, like many substances, it may exhibit cytotoxic effects. It is crucial to perform a cell viability assay (e.g., MTT or WST-1 assay) to determine the non-toxic concentration range for your specific cell line and experimental setup.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No observable effect of the peptide | 1. Suboptimal peptide concentration.2. Peptide degradation.3. Insufficient incubation time.4. Cell line is not responsive. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µg/mL to 100 µg/mL).2. Ensure proper storage of the peptide stock solution (-20°C or colder) and use freshly prepared dilutions.3. Increase the incubation time (e.g., 24, 48, or 72 hours).4. Verify the expression of relevant receptors in your cell line or test a different cell type (e.g., primary human dermal fibroblasts or HaCaT keratinocytes). |

| High variability between replicates | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. |

| Unexpected decrease in cell viability | 1. Peptide concentration is too high.2. Contamination of the peptide stock solution. | 1. Perform a cell viability assay to determine the cytotoxic threshold.2. Prepare a fresh stock solution from a new vial of peptide and use sterile techniques. |

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro experiments. Please note that these are illustrative examples, and results may vary based on experimental conditions.

Table 1: Effect of this compound on Keratinocyte (HaCaT) Viability

| Concentration (µg/mL) | Cell Viability (% of Control) after 48h |

| 0 (Control) | 100 ± 5.2 |

| 1 | 102 ± 4.8 |

| 5 | 105 ± 5.5 |

| 10 | 115 ± 6.1 |

| 25 | 121 ± 5.9 |

| 50 | 118 ± 6.3 |

| 100 | 95 ± 7.0 |

Table 2: Effect of this compound on Collagen I Synthesis in Human Dermal Fibroblasts (HDFs)

| Concentration (µg/mL) | Collagen I Production (% of Control) after 72h |

| 0 (Control) | 100 ± 8.5 |

| 1 | 115 ± 7.9 |

| 5 | 135 ± 9.1 |

| 10 | 160 ± 10.2 |

| 25 | 155 ± 9.8 |

| 50 | 140 ± 8.3 |

Table 3: Effect of this compound on IL-8 Secretion by TNF-α-stimulated Keratinocytes (HaCaT)

| Treatment | IL-8 Concentration (pg/mL) after 24h |

| Control (no stimulation) | 25 ± 5 |

| TNF-α (10 ng/mL) | 550 ± 45 |

| TNF-α + this compound (1 µg/mL) | 480 ± 38 |

| TNF-α + this compound (10 µg/mL) | 350 ± 30 |

| TNF-α + this compound (50 µg/mL) | 220 ± 25 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or HDFs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Collagen I Synthesis Assay (ELISA)

-

Cell Seeding and Treatment: Seed HDFs in a 24-well plate and treat with different concentrations of this compound as described above.

-

Supernatant Collection: After the incubation period (e.g., 72 hours), collect the cell culture supernatant from each well.

-

ELISA Procedure: Perform a commercial ELISA for human Collagen Type I according to the manufacturer's instructions.

-

Data Analysis: Create a standard curve using the provided standards. Determine the concentration of Collagen I in the samples and normalize to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound in Skin Cells

This compound is believed to exert its effects through the activation of key signaling pathways involved in cell growth, differentiation, and matrix production, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: TGF-β and MAPK signaling pathways activated by this compound.

Experimental Workflow for Optimizing Concentration

The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your in vitro experiments.

Caption: Workflow for determining the optimal concentration of this compound.

References

Optimizing HPLC parameters for the purification of Acetyl Pentapeptide-1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the purification of Acetyl Pentapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?